molecular formula C15H20N4OS B4795014 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-propylthiourea

1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-propylthiourea

Cat. No.: B4795014
M. Wt: 304.4 g/mol
InChI Key: JCZYBIHMTZZCBJ-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-propylthiourea is a synthetic compound belonging to the class of pyrazolone derivatives. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with phenyl and propylthiourea groups. Pyrazolone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-propylthiourea typically involves the reaction of 4-aminoantipyrine with an appropriate isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-propylthiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., ethanol, methanol), and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-propylthiourea involves its interaction with specific molecular targets. The compound is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including:

The specific molecular targets and pathways involved depend on the biological context and the specific enzymes or proteins being studied.

Comparison with Similar Compounds

1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-propylthiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-propylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-4-10-16-15(21)17-13-11(2)18(3)19(14(13)20)12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZYBIHMTZZCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827273
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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